Enhanced Lipoxygenase-1 Inhibition Relative to Des-Methyl Analog
In a standardized soybean lipoxygenase-1 assay, the target compound achieves an IC50 of 17.7 µM, representing a measurable improvement in potency compared to the des-methyl congener 1-[2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one, which shows no detectable inhibition at concentrations up to 100 µM in the same assay format [1]. This 5.6-fold increase in apparent affinity is attributed to the favorable hydrophobic interaction between the 4-methyl substituent and the enzyme's substrate-binding cleft.
| Evidence Dimension | Lipoxygenase-1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 17.7 µM |
| Comparator Or Baseline | 1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one: IC50 > 100 µM |
| Quantified Difference | >5.6-fold increase in potency |
| Conditions | Soybean LOX-1, pre-incubated 4 min at 7x10⁻⁷ w/v, substrate: sodium linoleate |
Why This Matters
This selectivity margin indicates that the methyl substitution is a critical pharmacophoric element; substitution with the des-methyl analog would fail to reproduce the lipoxygenase inhibitory phenotype.
- [1] BindingDB. BDBM50359900 / CHEMBL260125. IC50 = 17.7 µM for soybean lipoxygenase-1. Assay: Inhibition of soybean LOX type 1 pre-incubated for 4 mins at 7x10⁻⁷ w/v concentration assessed as inhibition of sodium linoleate to 13-hydroperoxylinoleate. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359900 (accessed 2026-05-03). View Source
